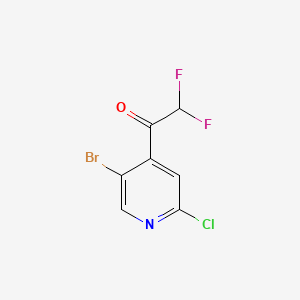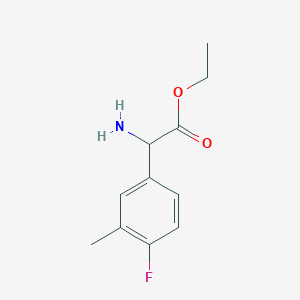
2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is an organic compound that features a methoxyphenyl group, a pyrrolidinyl group, and an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with pyrrolidine in the presence of a suitable catalyst to form 2-(4-methoxyphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance its binding affinity to certain targets, while the pyrrolidinyl group may influence its pharmacokinetic properties. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methoxyphenyl)pyrrolidine: Shares the methoxyphenyl and pyrrolidinyl groups but lacks the acetamide linkage.
4-methoxy-N-(2-pyrrolidinyl)benzamide: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
926606-45-3 |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-16-10-8-15(9-11-16)14-19(22)20-17-6-2-3-7-18(17)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) |
Clé InChI |
BLOMUZNJJBZAHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N3CCCC3 |
Solubilité |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)


![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13584895.png)
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)

